

Forrestiacid J: Application Notes and Protocols for Lipid Metabolism Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Forrestiacid J is a member of a novel class of pentaterpenoids isolated from the vulnerable conifer Pseudotsuga forrestii. These natural products have garnered significant interest in metabolic research due to their potent inhibitory effects on key enzymes in the de novo lipogenesis pathway. Specifically, Forrestiacid J and its analogues have been identified as inhibitors of ATP-citrate lyase (ACL), a crucial enzyme that links carbohydrate metabolism to the synthesis of fatty acids and cholesterol.[1][2] This document provides detailed application notes and experimental protocols for researchers interested in investigating the role of Forrestiacid J in lipid metabolism.

Mechanism of Action

Forrestiacid J exerts its effects on lipid metabolism primarily through the inhibition of ATP-citrate lyase (ACL). ACL catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate in the cytoplasm. This reaction is a fundamental step in the de novo synthesis of fatty acids and cholesterol. By inhibiting ACL, Forrestiacid J reduces the available pool of cytosolic acetyl-CoA, thereby downregulating the entire lipogenesis cascade. The proposed mechanism involves the binding of Forrestiacid J to the ACL enzyme, which has been supported by molecular docking studies suggesting strong interactions with binding affinities ranging from -9.9 to -10.7 kcal/mol for related compounds.[1][2]



Data Presentation Quantitative Data on Forrestiacid Analogs

While a specific IC50 value for Forrestiacid J is not publicly available, it is part of a series of Forrestiacids (E-K) that have demonstrated remarkable inhibition of ATP-citrate lyase (ACL) with IC50 values in the range of 1.8 to 11 μ M.[1][2] For a more detailed quantitative understanding, data for the well-characterized analogs, Forrestiacid A and B, are presented below as representative examples of this compound class.

Table 1: Inhibitory Activity of Forrestiacid Analogs against ATP-Citrate Lyase (ACL)

Compound	IC50 (μM) against ACL	
Forrestiacid J	1.8 - 11	
Forrestiacid A	4.12[3]	
Forrestiacid B	3.57[3]	
BMS 303141 (Positive Control)	Value not specified in the search results	
Neoabiestrine F (Precursor)	> 20[3]	
Levopimaric Acid (Precursor)	> 20[3]	

Table 2: Effect of Forrestiacid A on De Novo Lipogenesis in HepG2 Cells

Treatment	Concentration (µM)	Inhibition of Fatty Acid Synthesis (%)	Inhibition of Cholesterol Synthesis (%)
Forrestiacid A	10	~75[3]	~93[3]
20	~75[3]	~93[3]	
40	~75[3]	~93[3]	-
DMSO (Control)	-	0	0



Experimental Protocols ATP-Citrate Lyase (ACL) Inhibition Assay

This protocol describes a direct homogeneous assay to determine the inhibitory activity of Forrestiacid J on ACL using a radiolabeled substrate.

Materials:

- Purified human ATP-citrate lyase (ACL) enzyme
- Forrestiacid J (and other test compounds)
- [14C]citrate
- Coenzyme A (CoA)
- Adenosine triphosphate (ATP)
- Magnesium chloride (MgCl₂)
- Potassium chloride (KCI)
- Dithiothreitol (DTT)
- EDTA
- MicroScint-O scintillation cocktail
- 384-well plates
- Liquid scintillation counter

Protocol:

• Reaction Setup: In a 384-well plate, prepare the reaction mixture containing buffer (e.g., 87 mM Tris, pH 8.0, 20 μ M MgCl₂, 10 mM KCl, 10 mM DTT), 100 μ M CoA, and 400 μ M ATP.



- Compound Addition: Add Forrestiacid J at various concentrations to the wells. Include a
 positive control (e.g., BMS-303141) and a vehicle control (e.g., DMSO).
- Enzyme Addition: Add the purified human ACL enzyme to each well to initiate the reaction.
- Substrate Addition: Add 150 μM [14C]citrate to start the enzymatic reaction.
- Incubation: Incubate the plate at 37°C for 3 hours.
- Reaction Termination: Stop the reaction by adding EDTA to a final concentration of ~24 mM.
- Scintillation Counting: Add MicroScint-O to each well and incubate at room temperature overnight with gentle shaking.
- Data Acquisition: Measure the [14C]acetyl-CoA signal using a liquid scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each concentration of Forrestiacid J and determine the IC50 value by fitting the data to a dose-response curve.

De Novo Lipogenesis Assay in HepG2 Cells

This protocol measures the effect of Forrestiacid J on the synthesis of new fatty acids and cholesterol in a cellular context using a radiolabeled precursor.

Materials:

- HepG2 cells
- Cell culture medium (e.g., DMEM)
- Fetal bovine serum (FBS)
- Forrestiacid J (and other test compounds)
- [14C]-labeled acetate
- Phosphate-buffered saline (PBS)
- Scintillation vials



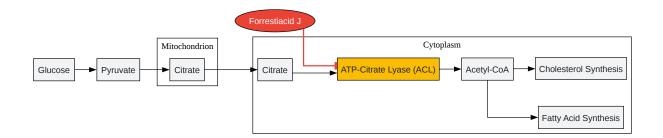
- Scintillation fluid
- Lipid extraction solvents (e.g., chloroform:methanol 2:1)

Protocol:

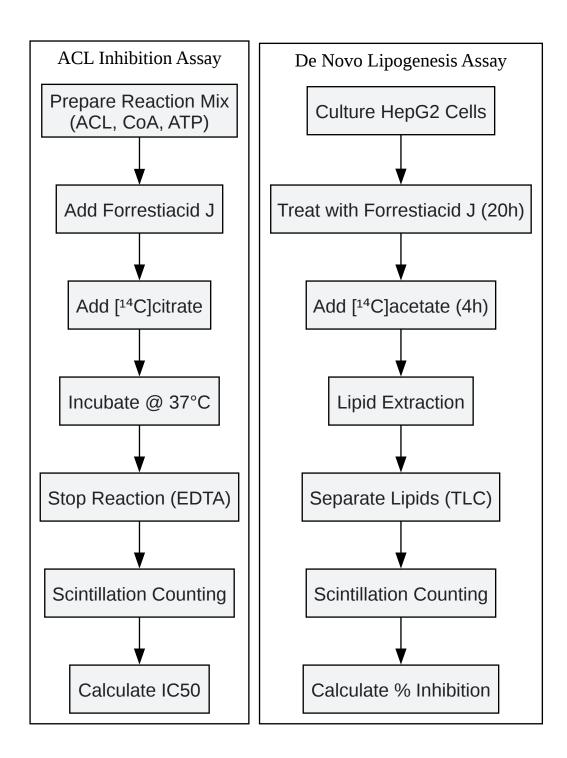
- Cell Culture: Culture HepG2 cells in appropriate medium until they reach the desired confluency in multi-well plates.
- Compound Treatment: Treat the cells with various concentrations of Forrestiacid J for 20 hours. Include a vehicle control (DMSO).
- Radiolabeling: Add [14C]-labeled acetate to the cell culture medium and incubate for an additional 4 hours.
- · Cell Lysis and Lipid Extraction:
 - Wash the cells with PBS.
 - Lyse the cells and extract the total lipids using a suitable solvent system (e.g., chloroform:methanol).
- Separation of Fatty Acids and Cholesterol: Separate the extracted lipids into fatty acid and cholesterol fractions using thin-layer chromatography (TLC) or another suitable chromatographic method.
- Scintillation Counting: Quantify the amount of incorporated [14C] label in the fatty acid and cholesterol fractions by liquid scintillation counting.
- Data Analysis: Determine the percentage of inhibition of fatty acid and cholesterol synthesis for each concentration of Forrestiacid J compared to the vehicle control.

Visualizations









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References

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